Methyl 2-cyano-2-hydroxyacetate

Overview

Description

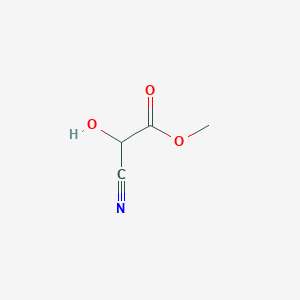

Methyl 2-cyano-2-hydroxyacetate is an organic compound with the molecular formula C4H5NO3 It is a derivative of cyanoacetic acid and is characterized by the presence of both a cyano group and a hydroxy group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-2-hydroxyacetate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with formaldehyde under basic conditions. The reaction typically proceeds as follows:

Reactants: Methyl cyanoacetate and formaldehyde.

Conditions: Basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

Procedure: The reactants are mixed and heated, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-cyano-2-oxoacetate.

Reduction: The cyano group can be reduced to an amine group, leading to the formation of methyl 2-amino-2-hydroxyacetate.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions include methyl 2-cyano-2-oxoacetate, methyl 2-amino-2-hydroxyacetate, and various substituted derivatives depending on the specific nucleophile used.

Scientific Research Applications

Methyl 2-cyano-2-hydroxyacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and hydroxy groups.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: It is used in the production of fine chemicals and as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-hydroxyacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group is an electron-withdrawing group, making the carbon atom adjacent to it more electrophilic and susceptible to nucleophilic attack. The hydroxy group can participate in hydrogen bonding and can be deprotonated under basic conditions, making it a good leaving group in substitution reactions.

Comparison with Similar Compounds

Methyl 2-cyano-2-hydroxyacetate can be compared with similar compounds such as:

Methyl cyanoacetate: Lacks the hydroxy group, making it less reactive in certain nucleophilic substitution reactions.

Ethyl cyanoacetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

Methyl 2-cyano-2-oxoacetate: Contains a carbonyl group instead of a hydroxy group, making it more reactive towards nucleophiles.

The uniqueness of this compound lies in the presence of both the cyano and hydroxy groups, which provide a versatile platform for various chemical transformations and applications in research and industry.

Biological Activity

Methyl 2-cyano-2-hydroxyacetate (MCHA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.

MCHA is characterized by the presence of both cyano and hydroxy functional groups, which contribute to its reactivity and biological activity. The molecular formula is , and its structure allows it to participate in various chemical reactions, including condensation and substitution reactions.

Target Interaction

MCHA primarily interacts with enzymes or receptors within biological systems. Its mechanism of action involves binding to specific targets, which can lead to either inhibition or enhancement of enzymatic activity. For example, it has been shown to interact with cyanoacetyltransferases, facilitating the transfer of cyanoacetyl groups to amines, resulting in the formation of biologically active cyanoacetamides.

Biochemical Pathways

The compound influences several metabolic pathways, particularly those involved in nucleotide synthesis and cellular metabolism. By modulating the activity of enzymes responsible for these pathways, MCHA can affect gene expression related to metabolic processes.

Pharmacokinetics

Understanding the pharmacokinetics of MCHA—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its biological efficacy. The compound's solubility and interaction with transport proteins play vital roles in determining its bioavailability and therapeutic potential.

Cellular Effects

Research indicates that MCHA can modulate various cellular processes. It affects cell signaling pathways and gene expression, particularly those linked to metabolic regulation. For instance, studies have shown that MCHA can alter the expression of genes involved in DNA replication and repair processes.

Case Studies

- Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of MCHA exhibit anti-cancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

- Anti-Inflammatory Effects : MCHA has been investigated for its potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokine production in immune cells, suggesting a role in managing inflammatory diseases.

Chemical Reactions Involving MCHA

MCHA undergoes several chemical transformations that enhance its utility in synthetic chemistry:

| Reaction Type | Description |

|---|---|

| Oxidation | The hydroxy group can be oxidized to form methyl 2-cyano-2-oxoacetate. |

| Reduction | The cyano group can be reduced to an amine group, yielding methyl 2-amino-2-hydroxyacetate. |

| Substitution | The hydroxy group can be replaced with other functional groups via nucleophilic substitution reactions. |

Applications in Research

MCHA serves as an important intermediate in the synthesis of heterocyclic compounds used in pharmaceuticals and agrochemicals. Its versatility makes it valuable for studying enzyme-catalyzed reactions involving cyano and hydroxy groups.

Properties

IUPAC Name |

methyl 2-cyano-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-8-4(7)3(6)2-5/h3,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYMSLUZKXXZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.